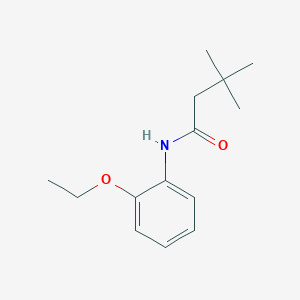![molecular formula C19H20N4O4S B297176 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B297176.png)
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.
実験室実験の利点と制限
One of the major advantages of using 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide in lab experiments is its high potency and selectivity. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide. One direction is to further study its potential applications in the field of medicine, particularly in the treatment of cancer and autoimmune diseases. Another direction is to study its potential use as a pesticide in the field of agriculture. Additionally, further research can be conducted to improve its solubility and stability in water, which can increase its potential applications in various fields.
合成法
The synthesis of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide involves the reaction of 2-methylindole-3-acetic acid with N-(2-methoxyethyl)-N-methylacetamide in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with 4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidine in the presence of potassium carbonate to obtain the final product.
科学的研究の応用
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In the field of agriculture, it has been studied for its potential use as a pesticide. It has also been studied for its potential applications in the field of materials science, such as in the development of organic electronics and sensors.
特性
分子式 |
C19H20N4O4S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
2-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-11-13(9-14-17(25)21-19(28)22-18(14)26)12-5-3-4-6-15(12)23(11)10-16(24)20-7-8-27-2/h3-6,9H,7-8,10H2,1-2H3,(H,20,24)(H2,21,22,25,26,28) |
InChIキー |
ZOLNYQBBTBYJLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCOC)C=C3C(=O)NC(=S)NC3=O |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCOC)C=C3C(=O)NC(=S)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)






![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)